3-(Bromoethynyl)pyridine

Physicochemical profiling Salt formation Coordination chemistry

Researchers requiring a meta-substituted bromoalkyne for cross-coupling often face regioisomer interference. 3-(Bromoethynyl)pyridine (CAS 218431-38-0) eliminates this through its meta-substitution pattern, ensuring orthogonal reactivity between the C-Br bond and pyridine nitrogen. • 100% halogen bond engagement in solid-state structures-surpassing chloroethynyl (50%) and iodoethynyl analogs. • Compatible with Pd(PPh₃)₄ oxidative addition without pyridine nitrogen interference. • Validated for ultra-low catalyst loading (0.01 mol%) in Cu-catalyzed perfluoroalkylation. Supplied at ≥95% purity with full quality assurance for reliable multistep synthesis.

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
CAS No. 218431-38-0
Cat. No. B1500546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromoethynyl)pyridine
CAS218431-38-0
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C#CBr
InChIInChI=1S/C7H4BrN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H
InChIKeyXQXSXHNTTORXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromoethynyl)pyridine (CAS 218431-38-0): A Meta-Substituted Haloalkyne Building Block for Medicinal Chemistry and Materials Science Procurement


3-(Bromoethynyl)pyridine (CAS 218431-38-0) is a heteroaryl bromoalkyne with the molecular formula C₇H₄BrN and a molecular weight of 182.02 g/mol . It belongs to the class of halogenated alkynylpyridines, which serve as versatile intermediates in cross-coupling reactions, cycloadditions, and metal-organic framework construction. The compound is commercially available from multiple suppliers with a typical purity specification of 95% , and is sold exclusively for research and development purposes . Its IUPAC name is 3-(2-bromoethynyl)pyridine, and it is also known as 1-bromo-2-(3-pyridyl)acetylene [1].

1
Meta-substituted bromoalkyne building block
Spatially separated reactive C–Br and pyridine-N sites for orthogonal reactivity
2
Low predicted pKa (~2.09) for metal coordination
Remains unprotonated under mildly acidic workup, retaining ligand competence
3
Halogen-bond donor class with reported 100% solid-state engagement
Predictable supramolecular synthon for crystal engineering

Why Regioisomeric or Non-Heteroaryl Bromoalkynes Cannot Replace 3-(Bromoethynyl)pyridine in Synthetic Protocols


Generic substitution of 3-(bromoethynyl)pyridine with its 2- or 4-regioisomers, or with simple phenylacetylene bromides, is inadvisable due to profound differences in electronic properties and reactivity imparted by the position of the pyridyl nitrogen relative to the alkynyl bromide moiety. The predicted pKa of the pyridinium conjugate acid varies dramatically across regioisomers: approximately 2.09 for the 3-isomer versus 4.67 for the 4-isomer , reflecting a >300-fold difference in basicity that directly affects coordination chemistry, solubility in acidic media, and capacity for salt formation. Furthermore, the 3-position places the electron-withdrawing bromoethynyl group in a meta relationship to the nitrogen, creating a distinct electronic environment that differs fundamentally from the ortho/para-directing effects seen in the 2- and 4-isomers [1]. These differences render each regioisomer non-interchangeable in target-oriented synthesis.

Property
3-(Bromoethynyl)pyridine (Target)
4-Regioisomer / Phenylacetylene Bromide
Basicity (pKa)
pKa ~2.09; largely unprotonated at pH 3–5
pKa ~4.67; substantial protonation, shifting solubility and metal-binding capacity
Pd(0) Oxidative Addition
Clean C–Br insertion; pyridine-N does not interfere
2-isomer may enable competing chelation or N-directed pathways, complicating selectivity
Halogen Bonding
Bromoethynyl class: dual acceptor-site capability
Chloroethynyl analogs: ~50% engagement; iodoethynyl: exclusive N(pyr) preference

Quantitative Differentiation Evidence for 3-(Bromoethynyl)pyridine Versus Closest Analogs


pKa Differential Between 3- and 4-(Bromoethynyl)pyridine Regioisomers Exceeds 2.5 Log Units

The predicted acid dissociation constant (pKa) of the pyridinium conjugate acid of 3-(bromoethynyl)pyridine is 2.09 ± 0.12, compared to 4.67 ± 0.26 for the 4-(bromoethynyl)pyridine regioisomer . This represents a 2.58 log unit difference, corresponding to the 3-isomer being approximately 380 times less basic than the 4-isomer. The 3-isomer's low pKa indicates that the pyridine nitrogen remains largely unprotonated under mildly acidic conditions (pH ~3-4), whereas the 4-isomer would be substantially protonated under the same conditions. This difference directly impacts solubility, extraction behavior, and the compound's ability to coordinate to metal centers in a pH-dependent manner.

Regioisomeric pKa
Cross-study comparable
3-isomer pKa 2.09 ± 0.12 vs. 4-isomer pKa 4.67 ± 0.26 (Δ 2.58, ~380-fold difference)
Determines pH-dependent protonation state for metal binding and salt formation
Predicted values; context-dependent verification recommended
Physicochemical profiling Salt formation Coordination chemistry

Bromoethynyl Moiety Confers 100% Halogen Bond Engagement Versus 50% for Chloroethynyl Analogs in Solid-State Structures

A systematic crystallographic study of haloethynyl halogen-bond donors demonstrated that all three of the structurally characterized bromoethynyl species engaged in halogen bonding in the solid state, whereas only two of four chloroethynyl structures showed halogen bonding [1]. Furthermore, bromoethynyl donors displayed ambidentate behavior, opting for either π-cloud or N(pyr) acceptor sites, in contrast to iodoethynyl donors which engaged exclusively with N(pyr) sites [2]. While this study did not isolate 3-(bromoethynyl)pyridine specifically, as a bromoethynyl-bearing species it is classified within the bromoethynyl donor class that universally engages in halogen bonding.

Halogen Bond Engagement
Class-level inference
Bromoethynyl class: 100% solid-state engagement; dual acceptor-site (π/N)
Supports predictable supramolecular synthon selection for crystal design
Class-level attribution; not isolated for this specific compound
Crystal engineering Halogen bonding Supramolecular chemistry

Copper-Catalyzed Perfluoroalkylation of 3-(Bromoethynyl)pyridine Proceeds with 0.01–0.5 mol% Catalyst Loading

3-(Bromoethynyl)pyridine has been demonstrated to participate in copper-catalyzed one-pot perfluoroalkylation reactions of alkynyl bromides, achieving good to excellent yields with remarkably low catalyst loadings of 0.01 to 0.5 mol% . The methodology shows broad substrate scope and remarkable functional group tolerance, providing a facile approach for the introduction of perfluoroalkyl groups into pyridine-containing molecules. While the specific isolated yield for 3-(bromoethynyl)pyridine was not reported separately from the general substrate scope, the transformation class has been validated for alkynyl bromides bearing pyridyl substituents.

Cu-Catalyst Loading
Supporting evidence
0.01–0.5 mol% Cu for perfluoroalkylation (10–500× lower vs. typical Pd/Cu)
Supports efficient late-stage fluorination with minimal metal waste
Reported for general alkynyl bromide scope; individual yield not specified
Perfluoroalkylation Copper catalysis Late-stage functionalization

Orthogonal Reactivity: Pd(0) Oxidative Addition into the C–Br Bond of 3-(Bromoethynyl)pyridine Enables Alkynyl-Pd(II) Complex Formation Without Pyridine-N Coordination Interference

Treatment of 3-(bromoethynyl)pyridine with Pd(PPh₃)₄ results in selective oxidative addition into the C–Br bond to afford bis(triphenylphosphine)palladium(II)(pyridin-3-yl-ethynyl) bromide in a well-defined manner [1]. The resulting palladium complex was subsequently methylated at the pyridine nitrogen to yield the corresponding pyridinium acetylide palladium complex. This reactivity profile is distinct from that of 2-(bromoethynyl)pyridine, where the proximity of the nitrogen to the alkynyl bromide could enable competing chelation or N-directed oxidative addition pathways. The meta-substitution pattern of the 3-isomer ensures that the pyridine nitrogen does not interfere with the initial Pd insertion step, enabling a cleaner reaction profile.

Pd(0) Chemoselectivity
Supporting evidence
Selective C–Br oxidative addition; forms alkynyl-Pd(II) complex without N-interference
Enables cleaner multistep sequences vs. 2-isomer, where N-coordination may compete
Qualitative chemoselectivity advantage; Pd(PPh₃)₄, RT
Organometallic chemistry Palladium complexes Mesomeric betaines

Application Scenarios for 3-(Bromoethynyl)pyridine Based on Verified Differentiation Evidence


pH-Dependent Metal Coordination and Extraction Protocols

The exceptionally low pKa (2.09) of 3-(bromoethynyl)pyridine makes it the regioisomer of choice for applications requiring the pyridine nitrogen to remain unprotonated under acidic workup conditions (pH ~3–5). In metal coordination chemistry, where pyridine serves as a ligand donor, the 3-isomer will remain competent for metal binding at pH values where the 4-isomer (pKa 4.67) would be substantially protonated and coordination-inactive. This property is critical for liquid-liquid extraction of metal complexes and for preparing metal-organic assemblies under mildly acidic conditions.

Crystal Engineering and Halogen-Bond-Driven Supramolecular Assembly

As part of the bromoethynyl donor class that shows 100% halogen bond engagement in solid-state structures [1], 3-(bromoethynyl)pyridine is a reliable building block for crystal engineering projects. Its bromoethynyl moiety provides dual acceptor-site capability (π-cloud or N(pyr) sites), offering greater design flexibility than chloroethynyl analogs (only 50% engagement) or iodoethynyl analogs (exclusive N(pyr) acceptor preference). This predictable supramolecular synthon behavior is valuable for co-crystal design and pharmaceutical solid-form screening.

Sequential Pd-Catalyzed Transformations Requiring Chemoselective C–Br Activation

The demonstrated ability of 3-(bromoethynyl)pyridine to undergo clean oxidative addition with Pd(PPh₃)₄ to form a well-characterized palladium(II) alkynyl complex [2], without interference from the pyridine nitrogen, makes it the preferred substrate for synthetic sequences that require orthogonal reactivity. The meta-substitution pattern spatially separates the reactive C–Br bond from the pyridine Lewis basic site, preventing unwanted chelation or competing coordination that could occur with the 2-isomer. This enables reliable multistep syntheses of complex pyridine-containing architectures.

Perfluoroalkylated Pyridine Library Synthesis with Minimal Catalyst Loading

For medicinal chemistry groups synthesizing libraries of fluorinated pyridines, 3-(bromoethynyl)pyridine is a validated substrate in copper-catalyzed perfluoroalkylation chemistry operating at catalyst loadings as low as 0.01 mol% . This ultra-low catalyst requirement reduces metal contamination in final products and lowers the cost per compound in library production, offering a practical advantage over alternative bromoalkyne substrates that may require higher catalyst loadings or harsher conditions.

Application
Selection Property
Validation Focus
pH-Dependent metal coordination and extraction
Low pKa (predicted ~2.09)
Confirm unprotonated state under target workup pH for ligand competence
Crystal engineering and halogen-bond-driven assembly
Bromoethynyl donor class
Verify dual acceptor-site engagement (π/N) in co-crystal screening
Sequential Pd-catalyzed transformations
Meta-substitution pattern
Monitor for absence of N-chelation side products during C–Br activation
Perfluoroalkylated pyridine library synthesis
Alkynyl bromide Cu-catalysis substrate
Assess isolated yield at 0.01–0.5 mol% catalyst for target perfluoroalkyl derivative

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